molecular formula C7H10S B1655562 Dicyclopropylmethanethione CAS No. 38381-24-7

Dicyclopropylmethanethione

Cat. No.: B1655562
CAS No.: 38381-24-7
M. Wt: 126.22 g/mol
InChI Key: KFENTQGFOBLHNN-UHFFFAOYSA-N
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Description

Dicyclopropylmethanethione (CAS: 38381-24-7) is a sulfur-containing bicyclic compound characterized by two cyclopropyl groups bonded to a central thiocarbonyl (C=S) moiety. Its unique structure imparts distinct electronic and steric properties, making it a subject of interest in organic synthesis and materials science. The compound’s reactivity is influenced by the strained cyclopropane rings and the electrophilic thiocarbonyl group, which can participate in cycloaddition and nucleophilic substitution reactions. While experimental data on its physicochemical properties are sparse, computational studies (e.g., density-functional theory, DFT) have been instrumental in predicting its behavior .

Properties

CAS No.

38381-24-7

Molecular Formula

C7H10S

Molecular Weight

126.22 g/mol

IUPAC Name

dicyclopropylmethanethione

InChI

InChI=1S/C7H10S/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2

InChI Key

KFENTQGFOBLHNN-UHFFFAOYSA-N

SMILES

C1CC1C(=S)C2CC2

Canonical SMILES

C1CC1C(=S)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dicyclopropylmethanethione belongs to the broader class of thiones, which are sulfur analogs of ketones. Below, we compare its structural and electronic features with those of other thiones and related derivatives, focusing on dithiolethiones and cyclopropane-containing compounds.

Structural and Electronic Features

Compound Core Structure Key Substituents Electronic Properties (DFT Predictions) Applications/Reactivity
This compound Thiocarbonyl + 2 cyclopropane rings None (parent structure) High electrophilicity at C=S; strained cyclopropane rings enhance reactivity Potential precursor for heterocyclic synthesis
1,2-Dithiole-3-thione Conjugated 1,2-dithiole ring + C=S Varied (e.g., phenyl, pyrazinyl) Delocalized π-electrons in dithiole ring; redox-active Antioxidants, enzyme inhibitors
Methanone, dicyclopropyl Carbonyl (C=O) + 2 cyclopropane rings None Lower electrophilicity compared to C=S; Tboil = 434.2 K Intermediate in organic synthesis


Key Observations:

  • Electronic Differences: The thiocarbonyl group in this compound exhibits greater electrophilicity than the carbonyl group in its ketone analog (methanone, dicyclopropyl), favoring nucleophilic attacks .
  • Conjugation : Unlike 1,2-dithiole-3-thiones, this compound lacks extended conjugation, reducing its redox activity but increasing localized reactivity at the C=S bond.

Reactivity and Stability

  • Cycloaddition : this compound may undergo [2+1] or [2+2] cycloadditions, akin to other thioketones. In contrast, 1,2-dithiole-3-thiones participate in [4+2] cycloadditions due to their conjugated systems .
  • Thermal Stability: The strained cyclopropane rings likely reduce thermal stability compared to non-cyclic thiones. Methanone, dicyclopropyl (Tboil = 434.2 K) provides a benchmark, but experimental data for the thione variant are needed.

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